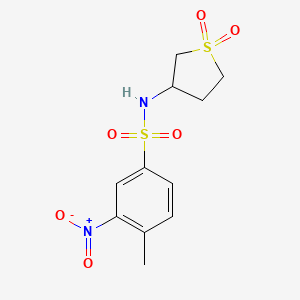![molecular formula C14H9BrClN3O2S B4966692 5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4966692.png)
5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of certain enzymes and has been shown to have promising effects in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in various fields of research. It has been shown to be a potent inhibitor of certain enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been shown to have promising effects in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of HDACs. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. By inhibiting HDACs, 5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can increase the acetylation of histone proteins, leading to the activation of certain genes and the suppression of others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide are complex and depend on the specific enzymes and pathways that are affected. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potent inhibitory activity against HDACs. This makes it a valuable tool for studying the role of HDACs in various biological processes and diseases. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and specificity of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to investigate its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to study its effects on other enzymes and pathways that are involved in gene regulation and cellular signaling. Finally, further studies are needed to optimize the synthesis and formulation of this compound for use in clinical trials and drug development.
Synthesemethoden
The synthesis of 5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves several steps. The first step involves the preparation of 2-chloro-5-bromo-benzoyl chloride, which is then reacted with 2-thiophenecarboxylic acid hydrazide to obtain the intermediate product. This intermediate product is then reacted with 2-chloroacetaldehyde and acetic anhydride to obtain the final product.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O2S/c15-8-3-4-10(16)9(6-8)14(20)17-7-12-18-13(19-21-12)11-2-1-5-22-11/h1-6H,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXRRZGDDNWQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4966618.png)
![N-1-adamantyl-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4966629.png)
![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)

![N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)
![2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4966675.png)
![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4966700.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4966712.png)